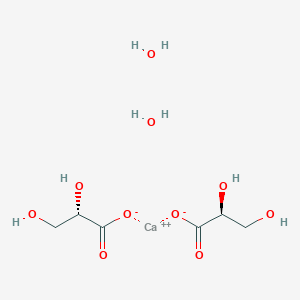

L-Glyceric acid calcium salt dihydrate

Vue d'ensemble

Description

It is a white solid with a melting point of 134°C (dec.) and is known for its optical activity, with a specific rotation of [α]20/D −13±1° (c = 5% in H2O) . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Glyceric acid calcium salt dihydrate can be synthesized through the enzymatic conversion of L-tartrate to D-glycerate using L-tartrate decarboxylase . This method involves the use of microorganisms such as Pseudomonas sp. group Ve-2, which produce the enzyme L-tartrate decarboxylase. The reaction conditions typically include a pH of 7.5 and the presence of NADH as a cofactor .

Industrial Production Methods

Industrial production of this compound often involves the chemical synthesis of glyceric acid followed by its reaction with calcium hydroxide to form the calcium salt. The process may include purification steps such as crystallization to obtain the dihydrate form .

Analyse Des Réactions Chimiques

Types of Reactions

L-Glyceric acid calcium salt dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tartronic acid.

Reduction: It can be reduced to form glycerol.

Substitution: It can undergo esterification reactions to form glyceric acid esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Esterification reactions typically involve alcohols and acid catalysts.

Major Products

Oxidation: Tartronic acid.

Reduction: Glycerol.

Substitution: Glyceric acid esters.

Applications De Recherche Scientifique

Chemistry

- Chiral Synthon : L-Glyceric acid calcium salt dihydrate serves as a chiral synthon in organic synthesis, facilitating the creation of other chiral compounds.

- Electrolyte in Electrocatalysis : It is utilized as an electrolyte in electrocatalytic oxidation processes involving glycerol, enhancing the efficiency of these reactions.

Biology

- Metabolic Pathways : The compound plays a role in studies of metabolic pathways involving glyceric acid. Its interaction with enzymes like L-tartrate decarboxylase allows it to be converted into D-glycerate, which is significant for metabolic studies.

- Cytotoxicity Studies : Used in evaluating cytotoxicity to human cells, it contributes to understanding the biological effects of glyceric acid derivatives.

Medicine

- Therapeutic Potential : Research indicates potential therapeutic applications for metabolic disorders. The compound's ability to activate mitochondrial metabolism makes it a candidate for studies related to aging and metabolic diseases.

- Immune Modulation : this compound has been identified as a Toll-like receptor antagonist, suggesting its role in modulating immune responses.

Industry

- Biodegradable Polymers : It is involved in the production of biodegradable polymers, contributing to sustainable material development.

- Surfactant Production : The compound's surface tension-lowering properties make it useful in producing surfactants for various industrial applications.

Table 1: Comparison of Applications

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Chiral Synthon | Facilitates synthesis of chiral compounds |

| Chemistry | Electrolyte | Enhances electrocatalytic oxidation processes |

| Biology | Metabolic Studies | Involved in glyceric acid metabolic pathways |

| Biology | Cytotoxicity Studies | Evaluates effects on human cells |

| Medicine | Therapeutic Agent | Potential treatment for metabolic disorders |

| Medicine | Immune Modulation | Acts as Toll-like receptor antagonist |

| Industry | Biodegradable Polymers | Contributes to sustainable material development |

| Industry | Surfactant Production | Used for producing surfactants |

Case Study 1: Enzymatic Conversion

A study demonstrated the enzymatic conversion of L-tartrate to D-glycerate using L-tartrate decarboxylase. This method showcased the compound's utility as a chiral synthon and highlighted its importance in organic synthesis.

Case Study 2: Electrocatalytic Oxidation

Research on electrocatalytic oxidation processes revealed that this compound significantly improved the efficiency of glycerol oxidation, making it a valuable component in electrochemical applications.

Case Study 3: Immune Response Modulation

Investigations into the immune-modulating effects of this compound indicated its potential as a therapeutic agent, particularly due to its interaction with Toll-like receptors, which are crucial for immune signaling.

Mécanisme D'action

The mechanism of action of L-Glyceric acid calcium salt dihydrate involves its interaction with specific enzymes and metabolic pathways. For example, in the presence of L-tartrate decarboxylase, it is converted to D-glycerate, which can then enter various metabolic pathways . The compound’s effects are mediated through its ability to participate in oxidation-reduction reactions and its role as a chiral synthon .

Comparaison Avec Des Composés Similaires

Similar Compounds

D-Glyceric acid calcium salt dihydrate: The D-isomer of glyceric acid calcium salt.

DL-Glyceric acid hemicalcium salt hydrate: A racemic mixture of glyceric acid calcium salt.

Glyceric acid sodium salt: The sodium salt form of glyceric acid

Uniqueness

L-Glyceric acid calcium salt dihydrate is unique due to its specific optical activity and its role as a chiral synthon in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Activité Biologique

L-Glyceric acid calcium salt dihydrate, a derivative of glyceric acid, has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, medicine, and industrial processes. This article delves into the biological activity of this compound, synthesizing findings from multiple sources to provide a comprehensive overview.

This compound is a calcium salt of glyceric acid, characterized by the molecular formula . The compound exists as a dihydrate, which means it includes two water molecules in its crystal structure. This hydration can influence its solubility and biological interactions.

1. Metabolic Effects

Research indicates that this compound plays a significant role in mitochondrial metabolism . It has been shown to activate mitochondrial pathways by enhancing the NADH/NAD ratio, which is crucial for cellular energy production . This activation can potentially aid in metabolic diseases and aging-related studies.

2. Cytotoxicity Studies

The compound has been utilized in cytotoxicity studies to evaluate its effects on human cells. Preliminary findings suggest that it may possess immunomodulatory properties, acting as a Toll-like receptor antagonist , which could modulate immune responses . Further research is necessary to elucidate its pharmacodynamics and pharmacokinetics.

3. Influence on Glucose Metabolism

A study exploring the effects of glycerate on glucose homeostasis revealed that L-glyceric acid could influence insulin release and glucose tolerance in animal models. Mice treated with glycerate exhibited altered glucose handling compared to control groups, indicating potential implications for diabetes management .

The mechanisms through which this compound exerts its biological effects include:

- Mitochondrial Activation : Enhances energy production by increasing mitochondrial efficiency.

- Cell Membrane Integrity : Improves cellular membrane stability, impacting various cellular functions .

- Immune Modulation : Interacts with immune signaling pathways, potentially altering immune responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| D-Glyceric Acid | No metal ion present | |

| Calcium Glycerophosphate | Contains phosphate; dietary supplement | |

| L-Glyceric Acid | Enantiomer of D-glyceric acid | |

| Dthis compound | Contains both enantiomers; used for research |

This compound is particularly noted for its selective activation of mitochondrial pathways and its role as an antagonist in immune modulation, distinguishing it from other glyceric acid derivatives .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study focusing on the electrolytic properties of the compound demonstrated its effectiveness in electrocatalytic oxidation processes, suggesting applications in energy production technologies .

- Research investigating the chiroptical properties found that variations in concentration and pH significantly affect the electronic circular dichroism (ECD) spectra of the compound, which could have implications for understanding its interactions at a molecular level .

Propriétés

IUPAC Name |

calcium;(2S)-2,3-dihydroxypropanoate;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEVQKKVYQHNFW-PXYKVGKMSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14CaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.